molecular formula C25H22N2O3 B4045660 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

Cat. No.: B4045660
M. Wt: 398.5 g/mol
InChI Key: CSNFQULZPKOOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(3-methylphenyl)benzamide” is a part of a novel series of compounds that have been synthesized . The molecular formula of this compound is C18H15NO4 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The molecular weight of this compound is 399.43854 .


Physical and Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Antiviral Activity

Compounds structurally similar to the given chemical have been synthesized and evaluated for their antiviral activities. Specifically, a series of 1-aryl-3-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}ureas showed pronounced antiviral activity against smallpox vaccine virus, with certain derivatives demonstrating maximum activity (Селиванов et al., 2017), (Selivanov et al., 2017).

Synthesis and Chemical Characterization

The synthesis involves reacting 4-amino-4-azatetracyclo[5.3.22,6.08,10]dodec-11-en-3,5-dione with aryl isocyanates and phenyl isothiocyanate, with the structures confirmed by IR and 1H NMR spectroscopy. This method provides a pathway to create derivatives with potential antiviral properties by modifying the chemical structure of the core compound.

Additional Biological Activities

Further studies on similar compounds have identified various biological activities, including:

  • The potential for application in liquid-crystalline technologies due to the synthesis of derivatives with specific mesomorphic behaviors (Neve & Ghedini, 1994).
  • Exploration of polycyclic N-amidoimides for antiviral properties against Vaccinia virus, highlighting the versatility of this chemical framework in generating bioactive compounds (Selivanov et al., 2019).

Mechanism of Action

These compounds have been investigated for their ability to act as antagonists of the androgen receptor .

Future Directions

The future directions of research on this compound could involve further investigation of its activity as an antagonist of the androgen receptor and its potential applications in relevant fields .

Properties

IUPAC Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-13-3-2-4-15(11-13)26-23(28)14-5-7-16(8-6-14)27-24(29)21-17-9-10-18(20-12-19(17)20)22(21)25(27)30/h2-11,17-22H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFQULZPKOOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide
Reactant of Route 6
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

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